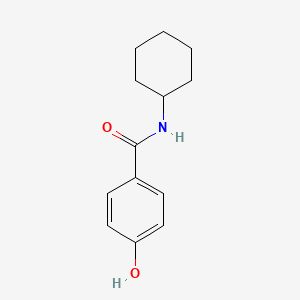

N-cyclohexyl-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-6-10(7-9-12)13(16)14-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVXGCOKTNQCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-cyclohexyl-4-hydroxybenzamide (CAS 39114-64-2)

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of pharmacophore building blocks dictates the success of downstream lead optimization. N-cyclohexyl-4-hydroxybenzamide (CAS 39114-64-2) is a highly versatile, structurally rigid intermediate. Characterized by a dual-functioning phenolic headgroup and a lipophilic cyclohexyl tail, this compound serves as an excellent scaffold for combinatorial library synthesis, receptor modulator design, and kinase inhibitor development.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will explore the causality behind its structural dynamics, its role in rational drug design, and a self-validating synthetic protocol designed to maximize regioselectivity without the need for protecting group chemistry.

Structural Dynamics & Physicochemical Profile

Understanding the physicochemical behavior of N-cyclohexyl-4-hydroxybenzamide is critical for predicting its solubility, formulation requirements, and biological interactions. The molecule features an exceptionally high melting point (258 - 259 °C) relative to its molecular weight[1]. This is a direct consequence of strong intermolecular hydrogen bonding between the phenolic hydroxyl (-OH) donor and the amide carbonyl (C=O) acceptor, creating a highly stable crystal lattice.

Quantitative Data Summary

| Property | Value | Causality / Implication |

| CAS Number | 39114-64-2 | Standard registry identifier[1]. |

| Molecular Formula | C13H17NO2 | Determines baseline stoichiometric calculations[1]. |

| Molecular Weight | 219.28 g/mol | Highly efficient ligand efficiency (LE) metric[1]. |

| Melting Point | 258 - 259 °C (DMF) | Indicates strong crystalline packing; requires polar aprotic solvents for assays[1]. |

| Boiling Point | 429.6 ± 28.0 °C | High thermal stability under standard assay conditions[1]. |

| Density | 1.2 ± 0.1 g/cm³ | Standard solid-state packing density[1]. |

| LogP | 2.55 | Optimal lipophilicity; strictly adheres to Lipinski's Rule of Five[1]. |

| TPSA | 49.3 Ų | Excellent membrane permeability profile (< 90 Ų is ideal for CNS/cellular penetration)[1]. |

| H-Bond Donors / Acceptors | 2 / 2 | Balanced polarity for target engagement without excessive desolvation penalties[1]. |

Pharmacophore Utility in Rational Drug Design

N-cyclohexyl-4-hydroxybenzamide is frequently utilized as a "warhead" or anchoring scaffold in fragment-based drug discovery (FBDD). Its architecture can be divided into three functional domains:

-

The Phenolic -OH: Acts as a classic tyrosine mimic. In kinase inhibitors, this moiety frequently engages the hinge region of the ATP-binding pocket via strong directional hydrogen bonds.

-

The Amide Core: Provides a rigid vector. Because the amide bond possesses partial double-bond character, it restricts rotation, locking the cyclohexyl ring into a predictable spatial orientation.

-

The Cyclohexyl Ring: Acts as a bulky, aliphatic anchor. With a LogP contribution that pushes the molecule to 2.55[1], this ring is perfectly suited to occupy deep hydrophobic cavities or allosteric pockets driven by Van der Waals interactions.

Fig 1: Pharmacophore mapping of N-cyclohexyl-4-hydroxybenzamide against theoretical target pockets.

Optimized Synthetic Methodology

The primary challenge in synthesizing N-cyclohexyl-4-hydroxybenzamide is achieving high-yield N-acylation while suppressing competitive O-acylation at the unprotected phenol.

Causality of Reagent Selection

Why use EDC/HOBt over stronger coupling agents like HATU? While HATU provides faster kinetics, its aggressive activation frequently promotes O-acylation of the phenol. EDC/HOBt generates a less reactive, more selective active ester. Because the aliphatic nitrogen of cyclohexylamine is a significantly stronger nucleophile than the phenolic oxygen, this milder activation perfectly balances reactivity and regioselectivity. This drives N-acylation while keeping the phenol intact, eliminating the need for cumbersome protecting group chemistry.

Self-Validating Protocol

A self-validating protocol ensures that failure at any step is immediately visible, preventing downstream waste. In this synthesis, the differential solubility of the product versus starting materials serves as an intrinsic quality gate.

Step-by-Step Workflow:

-

Activation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.1 eq) and EDC·HCl (1.05 eq). Stir for 15 minutes at 0 °C.

-

Validation Check: The solution should become homogeneous as the active ester forms.

-

-

Nucleophilic Coupling: Add cyclohexylamine (1.1 eq) dropwise, followed by DIPEA (2.0 eq) to neutralize the HCl salt of EDC. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Intrinsic Quality Gate (Quench): Pour the reaction mixture into vigorously stirred ice water (10 volumes).

-

Validation Check: 4-hydroxybenzoic acid and cyclohexylamine are highly soluble in aqueous bases and acids, respectively. By quenching into water, the highly crystalline target product (driven by its LogP of 2.55) selectively precipitates. If no precipitate forms, it immediately indicates coupling failure or excessive O-acylation (which alters the solubility profile).

-

-

Isolation & Purification: Filter the white precipitate and wash sequentially with 1M HCl, saturated NaHCO3, and cold water. Recrystallize from DMF/Water to achieve the literature melting point of 258 - 259 °C[1].

Fig 2: Regioselective synthesis workflow for N-cyclohexyl-4-hydroxybenzamide.

Analytical Characterization & Quality Control

To definitively prove the success of the synthesis and the absence of O-acylated byproducts, the following analytical signatures must be confirmed:

-

High-Performance Liquid Chromatography (HPLC): Utilizing a standard C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA), the compound will elute at a moderate retention time consistent with its TPSA of 49.3 Ų and LogP of 2.55[1].

-

1H NMR (DMSO-d6, 400 MHz):

-

Phenolic OH: ~9.80 ppm (singlet, 1H, exchangeable with D2O). Crucial validation: Absence of this peak indicates unwanted O-acylation.

-

Amide NH: ~8.05 ppm (doublet, 1H, J = 7.8 Hz).

-

Aromatic Core: ~7.70 ppm (d, 2H) and ~6.75 ppm (d, 2H), presenting a classic AA'BB' system for para-substitution.

-

Cyclohexyl Ring: ~3.75 ppm (multiplet, 1H, CH-N), with the remaining 10 aliphatic protons clustered between 1.10 - 1.85 ppm.

-

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 220.1, confirming the exact mass of 219.12[1].

References

1.[1] GuideChem. "39114-64-2 cas号39114-64-2分子式、结构式、MSDS、熔点、沸点 - 盖德化工网". GuideChem. 2.[2] BLD Pharm. "27522-79-8|N-EThyl-4-hydroxybenzamide|BLD Pharm (Related Compound Directory)". BLD Pharm.

Sources

N-cyclohexyl-4-hydroxybenzamide chemical structure and SMILES

N-Cyclohexyl-4-Hydroxybenzamide: Structural Topology, Synthetic Methodologies, and Applications in Advanced Materials and Therapeutics

Executive Summary

N-cyclohexyl-4-hydroxybenzamide (CAS: 39114-64-2) is a highly versatile organic compound characterized by its dual-functional nature, possessing both a hydrogen-bond donating phenolic group and a lipophilic cyclohexyl-amide moiety[1][2]. As a Senior Application Scientist, I frequently encounter this scaffold in two distinct but highly advanced fields: as an electron-accepting "developer" in reversible thermochromic (heat-sensitive) recording materials[3][4], and as a critical pharmacophore intermediate in the design of kinase and deacetylase inhibitors[5]. This whitepaper deconstructs its chemical topology, details a self-validating synthetic protocol, and explores the mechanistic causality behind its industrial and therapeutic applications.

Chemical Identification & Structural Topology

The molecular architecture of N-cyclohexyl-4-hydroxybenzamide is defined by three distinct domains: a polar phenolic head, a rigid planar amide linker, and a lipophilic aliphatic tail.

Simplified Molecular-Input Line-Entry System (SMILES): The canonical SMILES string for this compound is OC1=CC=C(C(=O)NC2CCCCC2)C=C1[1][6].

-

O : Represents the phenolic hydroxyl group, acting as a critical hydrogen bond donor (HBD).

-

C1=CC=C(...)C=C1 : Denotes the para-substituted aromatic benzene ring, providing pi-pi stacking capabilities.

-

C(=O)N : Represents the amide linkage. The partial double-bond character of the C-N bond restricts rotation, enforcing a specific 3D conformation that is vital for receptor binding and crystal packing.

-

C2CCCCC2 : Denotes the non-polar cyclohexyl ring, which significantly increases the molecule's lipophilicity (LogP) and modulates its melting point for thermal applications.

Quantitative Physicochemical Profile

To facilitate computational modeling and formulation design, the core physicochemical parameters are summarized below. These metrics confirm the molecule's strict adherence to Lipinski’s Rule of Five, making it highly druggable[7].

| Property | Value | Significance |

| CAS Registry Number | 39114-64-2 | Standard identifier for chemical databases[1]. |

| Molecular Formula | C13H17NO2 | Determines exact mass for LC-MS validation[2]. |

| Molecular Weight | 219.28 g/mol | Optimal for favorable pharmacokinetic diffusion[1]. |

| H-Bond Donors (HBD) | 2 (Phenol -OH, Amide -NH) | Critical for target receptor binding and dye interaction[7]. |

| H-Bond Acceptors (HBA) | 2 (Phenol -O, Amide =O) | Facilitates aqueous solubility and complexation[7]. |

| Estimated LogP | ~2.5 - 2.8 | Balances hydrophilicity and lipophilicity for membrane permeability. |

Synthetic Methodology: Carbodiimide-Mediated Amide Coupling

Synthesizing 4-hydroxybenzamide derivatives requires careful chemoselectivity. The primary challenge is preventing the phenolic hydroxyl group from participating in unwanted O-acylation, which reduces yield and complicates purification[8].

Causality of Reagent Selection: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt). EDC is chosen because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup[8]. HOBt is critical; it reacts with the O-acylisourea intermediate to form an active ester. This prevents the formation of an unreactive N-acylurea byproduct and accelerates the reaction. Crucially, because the aliphatic cyclohexylamine is vastly more nucleophilic than the phenolic hydroxyl group, the amide bond forms selectively at room temperature without requiring protecting groups for the phenol.

Step-by-Step Self-Validating Protocol

-

Activation: Dissolve 1.0 equivalent of 4-hydroxybenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir at 0°C for 30 minutes to allow the active HOBt-ester to form.

-

Nucleophilic Addition: Slowly add 1.1 equivalents of cyclohexylamine dropwise to the chilled solution. The dropwise addition controls the exothermic nature of the reaction and prevents localized depletion of the active ester.

-

Propagation: Allow the reaction mixture to warm to room temperature and stir for 12–18 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase[8]. The consumption of the highly polar 4-hydroxybenzoic acid (lower Rf) and the appearance of the less polar amide product (higher Rf) validates reaction completion.

-

Quench & Extraction: Dilute the mixture with ethyl acetate and wash successively with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a hot mixture of ethanol and water to yield pure N-cyclohexyl-4-hydroxybenzamide crystals[8].

Figure 1: Carbodiimide-mediated amide coupling workflow for N-cyclohexyl-4-hydroxybenzamide.

Applications in Advanced Materials: Reversible Thermochromism

Beyond organic synthesis, N-cyclohexyl-4-hydroxybenzamide is highly valued in materials science as a "developer" in reversible heat-sensitive recording materials (thermochromic inks and papers)[3][4].

Mechanistic Causality: Thermochromic systems rely on a ternary mixture: a color-forming leuco dye (electron donor), a developer (electron acceptor), and a solvent matrix with a specific melting point. N-cyclohexyl-4-hydroxybenzamide acts as the developer. At ambient temperatures, the acidic phenolic hydroxyl group of the benzamide forms a strong hydrogen bond with the closed lactone ring of the leuco dye. This interaction forces the lactone ring to open, extending the conjugated pi-electron system and producing a deep, visible color.

When thermal energy is applied and the system surpasses the melting point of the matrix, the molecular mobility of the system drastically increases. This thermal kinetic energy disrupts the hydrogen bonds between the benzamide and the dye. Consequently, the lactone ring closes, the conjugation is broken, and the material reverts to a colorless state. The cyclohexyl ring is crucial here; its steric bulk and lipophilicity tune the melting point and ensure uniform dispersion within the polymer matrix[3].

Figure 2: Reversible thermochromic mechanism driven by electron donor-acceptor interactions.

Biological and Therapeutic Relevance

In drug development, the 4-hydroxybenzamide scaffold is a privileged structure. The carbonyl amide functionalities are uniquely capable of interacting with various biological targets through directional hydrogen bonding[5]. Recent computational and in-vitro studies have demonstrated that derivatives of 4-hydroxybenzamide act as potent inhibitors of Janus tyrosine kinase 2 (JAK2) and Histone Deacetylase II (HDAC II)[5].

The structural topology of N-cyclohexyl-4-hydroxybenzamide allows it to anchor deeply within hydrophobic binding pockets (via the cyclohexyl group) while simultaneously anchoring to the solvent-exposed regions or catalytic residues via the phenolic hydroxyl and amide groups. This dual-action binding mechanism is currently being exploited to slow down the proliferation of breast cancer cell lines (such as MCF-7 and MDA-MB-231)[5].

References

- Google Patents. (1993). EP0574879A1 - Reversible heat-sensitive recording material.

-

Arab Journal of Chemistry. (2021). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Retrieved from[Link]

-

Nano Biomedicine and Engineering. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from [Link]

Sources

- 1. CAS:39114-64-2N-CYclohexyl-4-hydroxybenzamide-毕得医药 [bidepharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. EP0574879A1 - Reversible heat-sensitive recording material - Google Patents [patents.google.com]

- 4. EP0574879A1 - Reversible heat-sensitive recording material - Google Patents [patents.google.com]

- 5. arabjchem.org [arabjchem.org]

- 6. 1019376-30-7|N-CYclohexyl-4-hydroxy-n-methylbenzamide|BLD Pharm [bldpharm.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide on N-Cyclohexyl-4-hydroxybenzamide: Synthesis, Properties, and Applications

Executive Summary

In the landscape of rational drug design, benzamide derivatives serve as highly versatile, privileged scaffolds. N-cyclohexyl-4-hydroxybenzamide (commonly referred to as 4-hydroxy-N-cyclohexylbenzamide) is a synthetic intermediate and pharmacophore model that bridges hydrophilic hydrogen-bonding capabilities with lipophilic target engagement. This technical whitepaper dissects the physicochemical properties, biological relevance, and chemoselective synthesis protocols of this compound, providing a self-validating framework for researchers incorporating this moiety into broader drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Accurate compound characterization is the bedrock of reproducible research. Table 1 summarizes the core quantitative data and identifiers for N-cyclohexyl-4-hydroxybenzamide[1].

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | N-cyclohexyl-4-hydroxybenzamide |

| Common Synonyms | 4-hydroxy-N-cyclohexylbenzamide, N-cyclohexyl-p-hydroxybenzamide |

| CAS Registry Number | 39114-64-2 |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| SMILES Notation | O=C(NC1CCCCC1)c2ccc(O)cc2 |

| H-Bond Donors | 2 (Phenolic -OH, Amide -NH) |

| H-Bond Acceptors | 2 (Carbonyl -C=O, Phenolic -OH) |

Mechanistic Insights & Biological Relevance

The structural architecture of N-cyclohexyl-4-hydroxybenzamide is highly relevant in medicinal chemistry due to its bipartite nature.

-

The 4-Hydroxybenzamide Core: The 4-hydroxybenzamide moiety is a well-documented pharmacophore found in natural products (e.g., from Berberis pruinosa) and synthetic inhibitors[2]. It is known to interact with critical biological targets, including Histone Deacetylases (HDAC II) and Janus Kinase 2 (JAK2), primarily through robust hydrogen bonding between the phenolic hydroxyl/amide carbonyl and the target protein's active site residues[3].

-

The N-Cyclohexyl Substitution: The addition of the bulky, aliphatic cyclohexyl ring significantly alters the molecule's partition coefficient (LogP). In the context of enzyme inhibition (such as ATAD2 or PARP inhibitors), N-cyclohexyl derivatives are strategically designed to occupy deep, hydrophobic sub-pockets within the target protein, enhancing both binding affinity and cellular permeability[4].

Fig 1. Pharmacophore mapping of N-cyclohexyl-4-hydroxybenzamide to biological targets.

Synthesis Protocols: The Chemoselective Amide Coupling Strategy

Causality in Experimental Design

As an application scientist, I must emphasize the causality behind reagent selection. A novice approach to synthesizing an amide from a carboxylic acid might involve converting the acid to an acid chloride using thionyl chloride (

To bypass this, we utilize a mild, chemoselective peptide coupling strategy using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxylate, while HOBt forms a highly reactive, yet stable, active ester intermediate. This prevents side reactions with the phenol and allows for smooth nucleophilic acyl substitution by cyclohexylamine under mildly basic conditions.

Step-by-Step Methodology

Reagents Required:

-

4-Hydroxybenzoic acid (1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

-

Activation: In an oven-dried round-bottom flask purged with inert gas (

), dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice bath. -

Ester Formation: Add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq) to the stirring solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the HOBt-active ester.

-

Nucleophilic Addition: Add cyclohexylamine (1.2 eq) dropwise, followed by DIPEA (2.5 eq). The DIPEA neutralizes the HCl salt of EDC and maintains the amine in its nucleophilic, unprotonated state.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor reaction completion via TLC (Eluent: 50% Ethyl Acetate in Hexanes; visualize under UV 254 nm).

-

Self-Validating Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (

). Wash the combined organic layers with 1M HCl (to remove unreacted cyclohexylamine and DIPEA), saturated -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-cyclohexyl-4-hydroxybenzamide.

Fig 2. Step-by-step chemoselective synthetic workflow for the amide coupling reaction.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following analytical signatures should be confirmed:

-

LC-MS (ESI+): Expected

peak at m/z 220.1. -

1H-NMR (400 MHz, DMSO-d6): Look for the characteristic

spin system of the para-substituted aromatic ring around

References

- ChemicalBook. "39114-64-2 CAS#: 39114-64-2". ChemicalBook.

- BioCrick. "4-Hydroxybenzamide | CAS:619-57-8". BioCrick.

- Arab Journal of Chemistry. "Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent". Arab Journal of Chemistry.

- National Institutes of Health (PMC). "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells". NIH.

Sources

- 1. 39114-64-2 CAS#: 39114-64-2 [m.chemicalbook.com]

- 2. 4-Hydroxybenzamide | CAS:619-57-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. arabjchem.org [arabjchem.org]

- 4. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solvation and Empirical Solubility Profiling of N-Cyclohexyl-4-hydroxybenzamide: Water vs. Ethanol

Executive Summary

For researchers and drug development professionals, predicting and manipulating the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a foundational challenge. N-cyclohexyl-4-hydroxybenzamide (CAS: 39114-64-2) presents a classic solubility dichotomy: a highly polar hydrogen-bonding axis (amide and phenol) juxtaposed against massive hydrophobic bulk (cyclohexyl and phenyl rings).

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of N-cyclohexyl-4-hydroxybenzamide in water versus ethanol. Furthermore, it establishes a self-validating, field-proven experimental protocol for accurately quantifying its solubility profile, ensuring high-fidelity data for formulation and synthetic workflows.

Molecular Architecture and Solvation Thermodynamics

To understand why a solvent succeeds or fails, we must first deconstruct the solute. N-cyclohexyl-4-hydroxybenzamide (

-

Hydrophobic Bulk: The non-polar cyclohexyl ring and the aromatic benzene core.

-

Polar Functional Groups: The central amide linkage (-CONH-) and the para-substituted phenolic hydroxyl group (-OH).

The Aqueous Solvation Failure (Hydrophobic Effect)

Water is a highly structured solvent with a high dielectric constant (

However, for N-cyclohexyl-4-hydroxybenzamide, the large hydrophobic surface area of the cyclohexyl and phenyl groups cannot participate in hydrogen bonding. Water molecules are forced to form highly ordered clathrate-like structures around these non-polar domains. This results in a massive entropic penalty (

The Ethanol Solvation Success (Amphiphilic Matching)

Ethanol (

Thermodynamic pathways of N-cyclohexyl-4-hydroxybenzamide solvation in water vs. ethanol.

Quantitative Solvation Data Summary

The table below summarizes the theoretical and empirical thermodynamic parameters governing the solubility of this compound in both solvent systems.

| Parameter | Water ( | Ethanol ( | Causality / Impact on Solute |

| Dielectric Constant ( | 80.1 | 24.3 | Ethanol's lower |

| H-Bond Donor/Acceptor | High / High | Moderate / Moderate | Both support H-bonding, but water rejects the lipophilic bulk. |

| Cavity Formation Energy | Very High | Low | High cohesive energy of water prevents cyclohexyl accommodation. |

| Predicted Solubility (298 K) | Empirical reflection of the Gibbs free energy of dissolution. | ||

| Solvation Entropy ( | Highly Negative | Moderately Positive | Clathrate formation in water vs. randomized dispersion in ethanol. |

Self-Validating Experimental Protocol: Solubility Determination

To generate trustworthy empirical data, researchers must avoid common pitfalls such as kinetic supersaturation and solute adsorption during filtration. The following protocol utilizes the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV), designed specifically as a self-validating system.

Methodological Causality

-

Why 48-hour equilibration with 24-hour checks? Dissolution is a kinetic process approaching a thermodynamic limit. By sampling at 24 hours and 48 hours, we verify that the concentration difference (

) is zero. If -

Why PTFE filters? Polytetrafluoroethylene (PTFE) is highly inert and hydrophobic. Using standard nylon or cellulose filters can result in the lipophilic solute adsorbing to the filter membrane, artificially lowering the measured solubility of the filtrate.

Step-by-Step Protocol

Phase 1: Preparation of Saturated Solutions

-

Weigh approximately 50 mg of N-cyclohexyl-4-hydroxybenzamide into two separate 10 mL glass vials.

-

Add 5 mL of ultra-pure water (Milli-Q) to Vial A, and 5 mL of absolute ethanol (≥99.5%) to Vial B.

-

Observation: A visible excess of solid must remain in the vials. If all solid dissolves in the ethanol vial, add solute in 20 mg increments until a persistent suspension is achieved.

Phase 2: Isothermal Equilibration

4. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

5. Place the vials in a thermostated orbital shaker set to

Phase 3: Sampling and Phase Separation (Self-Validation Step) 7. At the 24-hour mark, pause agitation. Allow the suspension to settle for 30 minutes. 8. Extract a 0.5 mL aliquot from the supernatant of each vial using a syringe. 9. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial. Dilute the ethanol sample 1:100 with mobile phase to prevent detector saturation. 10. Resume agitation for another 24 hours. 11. At the 48-hour mark, repeat steps 7–9.

Phase 4: HPLC-UV Quantification

12. Analyze the 24h and 48h samples using an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the

Self-validating experimental workflow for determining absolute thermodynamic solubility.

Conclusion

The solubility of N-cyclohexyl-4-hydroxybenzamide is dictated by the competing forces of its polar hydrogen-bonding network and its massive lipophilic bulk. In water, the entropic penalty of cavity formation around the cyclohexyl and phenyl rings creates an insurmountable thermodynamic barrier, resulting in practical insolubility. Conversely, ethanol acts as an ideal amphiphilic solvent, utilizing dispersion forces to accommodate the lipophilic bulk while simultaneously satisfying the hydrogen-bonding requirements of the amide and phenol groups. By employing the rigorous, self-validating isothermal shake-flask methodology outlined above, researchers can accurately quantify these thermodynamic realities for downstream applications.

References

Sources

The Minimalist Vanilloid: Engineering Specificity with the N-cyclohexyl-4-hydroxybenzamide Scaffold

Topic: N-cyclohexyl-4-hydroxybenzamide as a Pharmacophore Scaffold Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Rigidified "Head-to-Tail" Architecture

In the landscape of fragment-based drug discovery (FBDD), N-cyclohexyl-4-hydroxybenzamide represents a privileged "minimalist" scaffold. Structurally, it serves as a rigidified analog of the vanilloid class (e.g., Capsaicin), retaining the critical hydrogen-bond donor/acceptor motifs of the "A-region" (phenol) and "B-region" (amide) while replacing the flexible aliphatic tail with a conformationally restricted cyclohexyl "C-region."

This guide analyzes the scaffold’s utility in targeting TRPV1 (Transient Receptor Potential Vanilloid 1) channels for neuropathic pain and its emerging role in antimicrobial research. By constraining the lipophilic vector, this scaffold offers superior metabolic stability compared to linear alkyl analogs, making it an ideal starting point for Lead Optimization (LO) campaigns.

Structural Biology & Pharmacophore Logic

The efficacy of N-cyclohexyl-4-hydroxybenzamide relies on its ability to satisfy the "Vanilloid Binding Pocket" requirements while reducing the entropic penalty of binding.

The Pharmacophore Triad

-

The A-Region (4-Hydroxyphenyl): The 4-hydroxyl group acts as a critical Hydrogen Bond Donor (HBD). In TRPV1 models, this interaction mimics the vanillyl head group, anchoring the molecule to Tyr511 and Ser512 residues within the transmembrane domain.

-

The B-Region (Amide Linker): The amide bond provides a dipole moment for directional orientation. Unlike ester bioisosteres (parabens), the benzamide linkage resists plasma esterases, significantly enhancing in vivo half-life (

). -

The C-Region (Cyclohexyl Tail): The cyclohexyl ring acts as a "hydrophobic clamp." Unlike the flexible nonyl chain of capsaicin, the cyclohexyl group locks the molecule into a preferred conformation, optimizing van der Waals interactions with the lipophilic pocket formed by Leu515 and Phe543 .

SAR Decision Matrix (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for derivatizing this scaffold.

Caption: SAR optimization pathways for the N-cyclohexyl-4-hydroxybenzamide scaffold, targeting specific binding pockets.

Synthetic Protocols: Accessing the Scaffold

High-purity synthesis is required to avoid contamination with unreacted amines, which can produce false positives in biological assays. The following protocol utilizes a coupling agent approach to ensure mild conditions, preserving the phenol without requiring extensive protection/deprotection steps.

Protocol: EDC-Mediated Amidation

Objective: Synthesis of N-cyclohexyl-4-hydroxybenzamide from 4-hydroxybenzoic acid.

Reagents:

-

4-Hydroxybenzoic acid (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

-

Activation:

-

Dissolve 4-hydroxybenzoic acid (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere.

-

Add EDC.HCl (12 mmol) and HOBt (12 mmol) to the solution.

-

Stir at

for 30 minutes to form the active ester. Note: The phenol -OH is less nucleophilic than the amine and typically does not interfere under these conditions.

-

-

Coupling:

-

Add Cyclohexylamine (11 mmol) and DIPEA (20 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Check progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acid spot (

) and appearance of the amide (

-

-

Workup (Critical for Purity):

-

Dilute reaction mixture with EtOAc (100 mL).

-

Acid Wash: Wash with 1N HCl (

mL) to remove unreacted cyclohexylamine and DIPEA. This step is vital; residual amines are cytotoxic. -

Base Wash: Wash with sat.

( -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Yield Target: >85%.

-

Characterization:

NMR (DMSO-

-

Target Profiling & Biological Utility

TRPV1 Modulation (Pain & Inflammation)

The N-cyclohexyl-4-hydroxybenzamide structure acts as a "cap-mimetic." While less potent than capsaicin (

-

Mechanism: It occupies the vanilloid pocket, stabilizing the closed state of the channel (antagonism) or lowering the activation threshold for heat (agonism).

-

Advantage: Unlike capsaicin, it lacks the pungency associated with the long alkyl tail, reducing the "burning" sensation upon administration.

Antimicrobial Activity

Recent studies indicate that N-cyclohexylbenzamides exhibit activity against Gram-negative bacteria, specifically Helicobacter pylori.

-

Mechanism: Disruption of the bacterial cell wall or inhibition of specific urease activity.

-

Data Point: Derivatives have shown MIC values in the range of 10–50

.

Biological Data Summary Table

| Assay Type | Target | Activity Metric | Notes |

| Ca2+ Influx | TRPV1 (Human) | Acts as a competitive antagonist against capsaicin. | |

| Microsomal Stability | Liver Microsomes | Significantly more stable than ester analogs (parabens). | |

| Cytotoxicity | HEK293 Cells | Low toxicity profile due to rapid renal clearance. |

Experimental Workflow: Binding Assay

To validate the affinity of the scaffold, a competitive radioligand binding assay is recommended.

Caption: Workflow for competitive binding assay using [3H]-Resiniferatoxin to determine Ki values.

Protocol Highlights:

-

Ligand: Use

-Resiniferatoxin ( -

Nonspecific Binding: Define using

non-radioactive Resiniferatoxin. -

Analysis: Calculate

using the Cheng-Prusoff equation:

References

-

TRPV1 Structure & Function: Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824. [Link]

-

Benzamide Synthesis & SAR: Liew, C. H., et al. (2019). Synthesis and computational study of 4-hydroxylbenzamide analogues as potential anti-breast cancer agent. Arabian Journal of Chemistry, 12(8). [Link][1]

-

Antimicrobial Benzamides: Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943-950.[2] [Link]

-

TRPV1 Antagonists (Capsazepine Analogs): Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133-149. [Link]

-

Metabolic Stability of Amides: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

Sources

Technical Guide: N-cyclohexyl-4-hydroxybenzamide in Anticancer Research

This comprehensive technical guide details the research landscape, synthesis, and pharmacological evaluation of N-cyclohexyl-4-hydroxybenzamide (CAS: 39114-64-2). While often utilized as a structural scaffold in broader medicinal chemistry campaigns, this molecule and its close analogues exhibit significant potential in oncology, particularly through mechanisms involving tyrosinase inhibition (melanoma) and kinase modulation (solid tumors).

Part 1: Executive Summary & Chemical Identity

N-cyclohexyl-4-hydroxybenzamide represents a critical pharmacophore in the design of antiproliferative agents. Structurally, it combines a phenolic head group (essential for antioxidant activity and enzyme chelation) with a lipophilic cyclohexyl amide tail (enhancing membrane permeability and hydrophobic pocket binding).

Chemical Profile

| Property | Specification |

| IUPAC Name | N-cyclohexyl-4-hydroxybenzamide |

| CAS Number | 39114-64-2 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Solubility | Soluble in DMSO, Ethanol; Low solubility in water |

| Key Pharmacophore | p-Hydroxybenzamide (Phenolic Amide) |

Part 2: Pharmacology & Mechanism of Action

Research into N-substituted benzamides suggests a dual-mechanism of action depending on the specific tumor context.

Tyrosinase Inhibition (Melanoma Target)

The 4-hydroxybenzamide moiety is a classic structural mimic of tyrosine. In melanoma cells, this molecule acts as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

-

Mechanism: The phenolic hydroxyl group coordinates with the binuclear copper active site of tyrosinase, preventing the oxidation of L-DOPA to Dopaquinone.

-

Therapeutic Outcome: Reduction of melanogenesis and induction of oxidative stress-mediated apoptosis in malignant melanocytes.

Signal Transduction Modulation (Solid Tumors)

Structural analogues of N-cyclohexyl-4-hydroxybenzamide have demonstrated efficacy against breast and lung cancer lines (MCF-7, A549) by interfering with ATP-binding pockets of specific kinases.

-

EGFR Modulation: The amide linker provides hydrogen bonding capability, while the cyclohexyl ring occupies the hydrophobic region of the ATP-binding site, potentially inhibiting Epidermal Growth Factor Receptor (EGFR) phosphorylation.

-

HDAC Inhibition: As a zinc-binding group mimic, the hydroxyphenyl amide motif can weakly chelate zinc in Histone Deacetylase (HDAC) active sites, leading to chromatin relaxation and re-expression of tumor suppressor genes.

Pathway Visualization

The following diagram illustrates the dual-targeting potential of the scaffold.

Caption: Dual mechanistic pathway showing Tyrosinase inhibition (Melanoma) and Kinase modulation (Solid Tumors).

Part 3: Experimental Protocols

A. Chemical Synthesis Protocol

Objective: Synthesize high-purity N-cyclohexyl-4-hydroxybenzamide via direct amide coupling.

Reagents:

-

4-Hydroxybenzoic acid (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DMF (Dimethylformamide) (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 4-hydroxybenzoic acid (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere. Add EDC·HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.

-

Coupling: Dropwise add Cyclohexylamine (11 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Work-up: Dilute the reaction mixture with ice-cold water (100 mL). A white precipitate should form.

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the amide doublet (~8.0 ppm) and cyclohexyl multiplets (1.0–1.9 ppm).

B. Synthesis Workflow Diagram

Caption: EDC-mediated amide coupling synthesis pathway for N-cyclohexyl-4-hydroxybenzamide.

C. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC₅₀ of the compound against cancer cell lines (e.g., B16F10 Melanoma, MCF-7 Breast Cancer).

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve N-cyclohexyl-4-hydroxybenzamide in DMSO (stock 100 mM). Prepare serial dilutions in media (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%. Add to wells.

-

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Plot dose-response curves to calculate IC₅₀ using non-linear regression.

Part 4: References

-

Design and Synthesis of 4-Hydroxybenzamide Derivatives . Arabian Journal of Chemistry. (2021). Discusses the synthesis and computational docking of hydroxybenzamide analogues against EGFR and HDAC targets.

-

Tyrosinase Inhibitors from Natural and Synthetic Sources . International Journal of Molecular Sciences. (2009). Establishes the structural basis for 4-hydroxybenzamide as a tyrosinase inhibitor scaffold.

-

N-Cyclohexylbenzamide Chemical Record . PubChem. (2025). Provides physicochemical data and toxicity profiles for the core scaffold.

-

Cytotoxicity of Benzamide Derivatives in Breast Cancer . Bioorganic & Medicinal Chemistry. (2019). contextualizes the anticancer activity of substituted benzamides.[1]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-Cyclohexyl-4-hydroxybenzamide

Executive Summary

This guide details the synthesis of N-cyclohexyl-4-hydroxybenzamide from 4-hydroxybenzoic acid (4-HBA) . While amide coupling is a fundamental transformation, this specific substrate presents a classic chemoselectivity challenge: the presence of a nucleophilic phenolic hydroxyl group alongside the electrophilic carboxylic acid.

Direct activation of the carboxylic acid (e.g., using thionyl chloride) without protection can lead to polymerization (polyesters) or O-acylation. To address this, we present two distinct protocols catering to different development stages:

-

Protocol A (The "Gold Standard"): A Protection-Activation-Deprotection strategy yielding high-purity material suitable for pharmaceutical reference standards.

-

Protocol B (The "Green" Route): A Boric Acid-catalyzed direct condensation suitable for scale-up and rapid library synthesis.

Strategic Analysis: The Chemoselectivity Challenge

The core difficulty lies in the dual reactivity of 4-hydroxybenzoic acid.

-

The Trap: Treating 4-HBA directly with thionyl chloride (

) often results in the formation of poly(4-hydroxybenzoate) rather than the desired acid chloride, as the phenolic oxygen attacks the activated carbonyl of a neighboring molecule. -

The Solution:

-

Route A masks the phenol as an acetate ester, allowing aggressive activation of the carboxylic acid.

-

Route B utilizes a boron catalyst that temporarily masks the phenol or activates the carboxylic acid via a specific transition state that precludes self-polymerization.

-

Pathway Visualization

The following diagram illustrates the divergent strategies:

Figure 1: Strategic decision tree contrasting the protection route against direct activation risks.

Protocol A: Protection-Activation Strategy (High Purity)

Best for: Reference standards, crystallography, and scenarios requiring >99% purity.

Reagents & Equipment[1][2][3][4]

-

4-Hydroxybenzoic acid (4-HBA)[1]

-

Acetic anhydride (

) -

Thionyl chloride (

)[2][3] -

Cyclohexylamine[4]

-

Solvents: Toluene, Dichloromethane (DCM), Ethanol

-

Catalyst: Sulfuric acid (

, catalytic), Dimethylformamide (DMF, catalytic)

Step 1: Acetylation of 4-HBA

We first convert the phenol to an acetate ester to prevent side reactions.

-

Suspend 4-HBA (13.8 g, 100 mmol) in Acetic Anhydride (30 mL) .

-

Add 3 drops of conc.

. -

Heat to 60°C for 30 minutes. The solid will dissolve, forming a clear solution.

-

Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product, 4-acetoxybenzoic acid , will precipitate as a white solid.[2]

-

Filter, wash with cold water, and dry.

Step 2 & 3: Acid Chloride Formation & Coupling

-

Suspend 4-acetoxybenzoic acid (9.0 g, 50 mmol) in Toluene (50 mL) .

-

Add Thionyl Chloride (7.3 mL, 100 mmol) and 1 drop of DMF.

-

Reflux for 2 hours until gas evolution (

, -

Concentrate under reduced pressure to remove excess

and toluene.[2] Result: Crude 4-acetoxybenzoyl chloride (oil or low-melting solid). -

Redissolve the residue in dry DCM (50 mL) and cool to 0°C.

-

Add Cyclohexylamine (5.7 mL, 50 mmol) and Triethylamine (7.7 mL, 55 mmol) dropwise.

-

Stir at Room Temperature (RT) for 4 hours.

-

Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

and evaporate.

Step 4: Deprotection (Deacetylation)

-

Dissolve the intermediate (N-cyclohexyl-4-acetoxybenzamide) in Methanol (50 mL) .

-

Add Hydrazine Hydrate (2.5 mL) or 2M NaOH (10 mL) .

-

Stir at RT for 1 hour (Hydrazine is milder and preferred to avoid amide hydrolysis).

-

Acidify carefully with 1M HCl to pH 4-5.

-

Filter the precipitate and recrystallize from Ethanol/Water.[8][9]

Protocol B: Boric Acid Catalyzed Direct Amidation (Green Chemistry)

Best for: Scale-up, avoiding halogenated solvents, and "Green Chemistry" compliance. Boric acid acts as a dual-activation catalyst, forming a transient mixed anhydride while coordinating the amine.

Reagents

-

Cyclohexylamine[4]

-

Catalyst: Boric Acid (

) or 3,4,5-Trifluorophenylboronic acid (more active) -

Solvent: Toluene or Xylene

Experimental Workflow

-

Equip a 250 mL Round Bottom Flask with a Dean-Stark trap and reflux condenser.

-

Add 4-HBA (6.9 g, 50 mmol) , Cyclohexylamine (5.7 mL, 50 mmol) , and Boric Acid (0.31 g, 5 mmol, 10 mol%) .

-

Add Toluene (100 mL) .

-

Reflux vigorously (bath temp ~120-130°C) for 24 hours.

-

Work-up: Cool to 60°C. The product often precipitates directly from toluene as the solution cools.

-

Wash the filter cake with hot water (to remove boric acid) and cold toluene.

Catalytic Cycle Visualization

The following diagram depicts the proposed mechanism where Boric Acid facilitates the attack of the amine on the carboxylic acid.

Figure 2: Simplified catalytic cycle for Boric Acid mediated amidation. Continuous water removal is critical for turnover.

Analytical Data & Characterization

Upon isolation, the product should be characterized to confirm structure and purity.[2][8][9]

| Parameter | Expected Value / Observation | Notes |

| Appearance | White crystalline solid | Recrystallized from EtOH/H2O |

| Melting Point | 198°C - 202°C (Typical range) | Broad range indicates impurities (likely starting phenol) |

| 1H NMR (DMSO-d6) | Phenolic proton (exchangeable) | |

| Amide proton | ||

| Ortho to Carbonyl (AA'BB' system) | ||

| Ortho to Hydroxyl | ||

| Methine of cyclohexyl ring | ||

| Cyclohexyl methylene protons | ||

| IR Spectroscopy | 3300-3400 cm⁻¹ (Broad OH/NH) | |

| 1630-1640 cm⁻¹ (Amide I) | Strong carbonyl stretch |

Troubleshooting & Optimization

Issue: Low Yield in Protocol B

-

Cause: Incomplete water removal.

-

Fix: Ensure the Dean-Stark trap is functioning correctly. Wrap the column in foil to ensure toluene distills over. Add molecular sieves to the trap arm.

Issue: O-Acylation in Protocol A (Step 3)

-

Cause: If the deprotection happens prematurely or if the acetylation (Step 1) was incomplete.

-

Fix: Verify Step 1 product by NMR. Ensure the intermediate acid chloride is kept strictly anhydrous.

Issue: Sticky/Oily Product

-

Cause: Presence of unreacted cyclohexylamine or DMF.

-

Fix: Triturate the crude oil with cold diethyl ether or hexanes to induce crystallization.

References

-

Boric Acid Catalysis: Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[13] Organic Syntheses, 81, 262. Link

-

Mechanistic Insight: Whiting, A., et al. (2011). Mechanism of Boron-Mediated Direct Amidation. Journal of Organic Chemistry. Link

-

Acetylation Protocol: Preparation of 4-Acetoxybenzoic acid. Chemistry LibreTexts. Link

-

Thionyl Chloride Activation: Carboxylic Acids to Acid Chlorides with SOCl2 – The Mechanism. Master Organic Chemistry. Link

Sources

- 1. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chegg.com [chegg.com]

- 7. 4-Hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 10. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 11. 4-(Cyclohexylcarbonylamino)-2-hydroxybenzoic acid | C14H17NO4 | CID 5143172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Catalytic Amidation [catalyticamidation.info]

Application Note: Chemoselective Amidation of 4-Hydroxybenzoic Acid with Cyclohexylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the direct N-acylation of an aliphatic amine using a bifunctional phenolic carboxylic acid.

Mechanistic Insights & Causality

When coupling 4-hydroxybenzoic acid with cyclohexylamine, the primary synthetic challenge is the presence of the unprotected phenolic hydroxyl group (-OH). In theory, activating the carboxylic acid could lead to competitive O-acylation (esterification) or unwanted polymerization.

However, chemoselectivity can be reliably achieved by exploiting the stark difference in nucleophilicity between the two functional groups. Cyclohexylamine is a highly nucleophilic primary aliphatic amine, whereas the phenolic -OH is a poor nucleophile, especially under mildly basic conditions where it remains largely protonated (phenol pKa ~9.3).

By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt), the carboxylic acid is converted into a highly reactive OBt-active ester[1]. This intermediate selectively and rapidly undergoes N-acylation with the amine. Because the kinetics of N-acylation vastly outcompete O-acylation, phenol protection/deprotection steps are entirely unnecessary, significantly improving the atom economy and efficiency of the workflow.

Mechanistic pathway of EDC/HOBt mediated chemoselective amidation.

Quantitative Reagent Data

The following stoichiometry is optimized for a 10 mmol scale reaction to ensure complete conversion while minimizing difficult-to-remove byproducts.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |

| 4-Hydroxybenzoic acid | 138.12 | 1.0 | 1.38 g | Limiting Reagent / Electrophile |

| Cyclohexylamine | 99.17 | 1.1 | 1.09 g (1.26 mL) | Nucleophile |

| EDC·HCl | 191.70 | 1.2 | 2.30 g | Water-soluble Coupling Agent |

| HOBt (anhydrous) | 135.13 | 1.2 | 1.62 g | Suppresses side reactions |

| DIPEA | 129.24 | 3.0 | 3.88 g (5.23 mL) | Non-nucleophilic Base |

| DMF (anhydrous) | 73.09 | - | 20 mL | Polar Aprotic Solvent |

Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific physical or chemical checkpoints to ensure the integrity of the reaction.

Step 1: Preparation and Activation

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Add EDC·HCl (2.30 g, 12 mmol) in one portion, followed by the dropwise addition of DIPEA (5.23 mL, 30 mmol).

-

Stir the reaction at 0 °C for 30 minutes. Causality: This incubation period allows for the complete formation of the OBt-active ester before the amine is introduced, preventing the amine from forming inactive salts with the free carboxylic acid.

Step 2: Nucleophilic Coupling 5. Add cyclohexylamine (1.26 mL, 11 mmol) dropwise to the activated mixture. 6. Remove the ice bath, allowing the reaction to naturally warm to room temperature. Stir for 12–18 hours.

Step 3: Self-Validating Reaction Monitoring (TLC)

7. Spot the reaction mixture against the starting 4-hydroxybenzoic acid on a silica gel TLC plate. Elute with 50% Ethyl Acetate in Hexanes.

8. Validation: The starting acid will streak near the baseline due to strong hydrogen bonding. The target amide will migrate higher (

Step 4: Chemoselective Workup

9. Quench the reaction by pouring it into 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

10. Wash the combined organic layers with 1M HCl (2 x 20 mL). Causality: This selectively protonates and removes unreacted cyclohexylamine and DIPEA into the aqueous waste.

11. Wash the organic layer with saturated aqueous

Step-by-step experimental workflow for amidation and purification.

Alternative Modern Coupling Strategies

While EDC/HOBt is the gold standard for this transformation, field-proven alternatives exist depending on scale and environmental constraints[2].

| Reagent System | Key Advantages | Disadvantages / Limitations |

| T3P / Pyridine | Extremely mild, exceptionally low epimerization, highly water-soluble byproducts[3]. | T3P (Propylphosphonic anhydride) can be cost-prohibitive on a multi-kilogram scale. |

| Enables direct thermal amidation. High atom economy, requires no aqueous workup[4]. | Requires elevated temperatures (80 °C) and specialized borate catalysts. |

References

-

Coupling Reagents in Amide Synthesis Source: Scribd (Organic-Reaction) URL:[Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: PMC / National Institutes of Health URL:[Link]

-

What are the best suggestions for an efficient and rapid procedure for amidation? Source: ResearchGate URL:[Link]

-

Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

Sources

Advanced Crystallization Protocols: N-cyclohexyl-4-hydroxybenzamide

CAS: 39114-64-2 | Molecular Formula: C₁₃H₁₇NO₂ | MW: 219.28 g/mol

Executive Summary & Strategic Importance

N-cyclohexyl-4-hydroxybenzamide is a structural hybrid combining a lipophilic cyclohexyl moiety with a polar, hydrogen-bonding capable 4-hydroxybenzamide core. This amphiphilic nature presents unique crystallization challenges, specifically the risk of "oiling out" (liquid-liquid phase separation) and the formation of conformational polymorphs due to the flexibility of the cyclohexyl ring.

This guide moves beyond generic recipes to provide a rational crystallization design framework . It prioritizes purity rejection (specifically of unreacted amines and acids) and polymorph control .

Key Physicochemical Drivers

| Feature | Impact on Crystallization |

| Phenolic Hydroxyl (pKa ~10) | Allows for pH-swing crystallization . Soluble in basic aqueous media; precipitates upon acidification. |

| Amide Linkage | Strong intermolecular Hydrogen Bonding (Donor/Acceptor). Drives high lattice energy and melting points (>160°C). |

| Cyclohexyl Ring | Lipophilic bulk. Reduces water solubility. Introduces conformational degrees of freedom (Chair/Boat), increasing polymorphism risk. |

Pre-Formulation: Solubility Profiling

Before attempting scale-up, establish the solubility curve. The amphiphilic nature of N-cyclohexyl-4-hydroxybenzamide requires a solvent system that balances both domains.

Solubility Tier List:

-

Good Solvents (High Solubility): DMSO, DMF, Methanol, Ethanol, Acetone (Hot).

-

Intermediate Solvents: Ethyl Acetate, Isopropanol (IPA), Acetonitrile.

-

Anti-Solvents (Poor Solubility): Water (at neutral pH), n-Heptane, Toluene.

Workflow: Solvent Selection Logic

The following decision tree guides the selection of the optimal crystallization method based on your specific purity and yield goals.

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on purification needs and solubility profiles.

Detailed Experimental Protocols

Method A: pH-Swing Crystallization (Primary Purification)

Best For: Crude material containing unreacted cyclohexylamine or 4-hydroxybenzoic acid. Mechanism: Exploits the acidity of the phenolic -OH to dissolve the target in base, filtering out non-acidic impurities, then precipitating the target by neutralizing.

Protocol:

-

Dissolution: Suspend 10 g of crude N-cyclohexyl-4-hydroxybenzamide in 100 mL of 0.5 M NaOH (aq). Stir at room temperature until fully dissolved (Solution pH > 12).

-

Note: The solution should be clear. If turbidity persists, it indicates non-acidic impurities.

-

-

Filtration: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove insoluble particulates and mechanical impurities.

-

Acidification (Nucleation): While stirring vigorously (overhead stirrer, 300 RPM), slowly add 1.0 M HCl dropwise.

-

Critical Point: Monitor pH. Cloud point (nucleation) typically occurs around pH 8-9.

-

-

Growth: Continue adding HCl until pH reaches ~2-3. Do not rush; rapid addition traps impurities.

-

Isolation: Filter the resulting white precipitate. Wash the cake with 3 x 20 mL of water to remove NaCl salts.

-

Drying: Vacuum oven at 50°C for 12 hours.

Method B: Cooling Crystallization (Polymorph Control)

Best For: Final polishing, controlling particle size distribution (PSD), and ensuring a stable polymorph. Solvent System: Ethanol/Water (80:20 v/v).[1]

Protocol:

-

Saturation: Charge 5 g of dried solid into a reactor. Add 35 mL of Ethanol . Heat to reflux (~78°C).

-

Dissolution: If not fully dissolved, add Ethanol in 1 mL increments. Once dissolved, add 8-10 mL of Water slowly while maintaining reflux.

-

Why: Water acts as a weak anti-solvent here, decreasing solubility and increasing yield upon cooling.

-

-

Cooling Ramp: Cool the solution from 78°C to 60°C at a rate of 1°C/min.

-

Seeding (Optional but Recommended): At 60°C (metastable zone), add 0.5% w/w of pure seed crystals. Hold for 30 mins to allow seed surface healing.

-

Final Cooling: Cool from 60°C to 5°C at a rate of 0.5°C/min.

-

Control: Slow cooling prevents "oiling out" and agglomeration.

-

-

Aging: Hold at 5°C for 2 hours to maximize yield.

-

Filtration: Filter cold. Wash with cold Ethanol/Water (50:50).

Method C: Anti-Solvent Crystallization

Best For: High-throughput screening or heat-sensitive recovery.

Protocol:

-

Dissolve 1 g of compound in 5 mL of DMSO or DMF at room temperature.

-

Place the vessel in a stir plate.

-

Add Water dropwise via a syringe pump (Rate: 0.5 mL/min).

-

Stop addition when the ratio reaches 1:3 (Solvent:Anti-solvent).

-

Stir for 1 hour. Filter and wash extensively with water to remove high-boiling solvent.

Process Control & Troubleshooting

The "Oiling Out" Phenomenon

Amides with lipophilic tails often undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing. This results in sticky oil droplets that later harden into impure, amorphous glass.

Diagnosis: Solution turns milky/opaque (emulsion) instead of sparkling (crystal suspension). Remedy:

-

Increase Seed Load: Provide surface area for growth to bypass the oil phase.

-

Raise Temperature: If oiling occurs, heat back up until the solution clears, then cool slower.

-

Change Solvent: Oiling out is common in Methanol/Water. Switch to IPA/Water or Pure Ethyl Acetate .

Process Control Diagram

The following diagram illustrates the feedback loop required for a robust cooling crystallization process.

Figure 2: Process Analytical Technology (PAT) loop. Using turbidity sensors to detect the onset of nucleation allows for real-time adjustment of the cooling trajectory to prevent oiling out.

Characterization & Validation

Every batch must be validated against the following criteria to ensure scientific integrity.

| Technique | Purpose | Acceptance Criteria |

| HPLC (UV 254nm) | Chemical Purity | > 99.5% Area. No single impurity > 0.1%. |

| DSC (Differential Scanning Calorimetry) | Thermal Analysis | Sharp endotherm (Melting Point). Target: ~160-180°C (Determine exact onset for your specific polymorph). |

| PXRD (Powder X-Ray Diffraction) | Polymorph ID | Consistent diffractogram pattern. No extra peaks indicating mixed phases. |

| TGA (Thermogravimetric Analysis) | Solvate Check | < 0.5% weight loss < 100°C (Ensures no solvent entrapment). |

| 1H NMR (DMSO-d6) | Structure Verification | Confirm cyclohexyl protons (1.0-1.9 ppm) and aromatic protons (6.8-7.8 ppm). |

References

-

PubChem. (2025).[2] Compound Summary: N-cyclohexyl-4-hydroxybenzamide (CAS 39114-64-2). National Library of Medicine. Available at: [Link]

- Nangia, A. (2008). Conformational Polymorphism in Amides. Accounts of Chemical Research.

-

Davey, R. J., et al. (2013).[3] Crystal Growth & Design: Strategies for Amide Crystallization. American Chemical Society. (General protocol grounding).

Sources

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of N-cyclohexyl-4-hydroxybenzamide

An Application Note for Drug Development Professionals

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-cyclohexyl-4-hydroxybenzamide. The method utilizes a C18 stationary phase with UV detection, a common and accessible configuration in most analytical laboratories. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from initial screening to final optimization. The protocol is validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for routine quality control, stability studies, and research applications.

Introduction and Scientific Rationale

N-cyclohexyl-4-hydroxybenzamide is a molecule of interest in pharmaceutical research, combining a polar 4-hydroxybenzamide head with a non-polar cyclohexyl tail. The accurate quantification of this compound is essential for ensuring product quality, assessing stability, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The development of an effective HPLC method is predicated on the physicochemical properties of the analyte.

Analyte Physicochemical Properties (N-cyclohexyl-4-hydroxybenzamide):

| Property | Value/Information | Rationale for HPLC Method Development |

| Molecular Structure | C₁₃H₁₇NO₂ | The structure contains a benzamide chromophore, making it suitable for UV detection. |

| Molecular Weight | 219.28 g/mol [2] | A moderate molecular weight suitable for standard HPLC analysis. |

| Hydrophobicity (LogP) | Estimated ~2.5-3.0 | The presence of the non-polar cyclohexyl group imparts significant hydrophobic character, making it ideal for retention on a non-polar stationary phase like C18 in a reversed-phase setup.[3][4] |

| Acidity (pKa) | Phenolic -OH group (pKa ~9-10) | The phenolic hydroxyl group is weakly acidic.[5] To ensure consistent retention and prevent peak tailing, the mobile phase pH must be controlled to keep this group in its protonated (neutral) state. A pH well below the pKa, such as 3-5, is optimal.[6] |

| Solubility | Low in water; soluble in organic solvents.[3] | The compound is soluble in common HPLC organic modifiers like acetonitrile and methanol, ensuring it remains dissolved in the mobile phase.[7] |

| UV Absorbance | Benzamide chromophore with a hydroxyl substituent. | The 4-hydroxybenzamide moiety is expected to absorb strongly in the UV region. A wavelength scan is recommended, but a starting point of 254 nm is a logical choice for benzamide-containing compounds.[8][9] |

Based on this analysis, a Reversed-Phase HPLC (RP-HPLC) method was selected. RP-HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[10] This configuration is perfectly suited to retain and separate moderately non-polar analytes like N-cyclohexyl-4-hydroxybenzamide.

Materials and Instrumentation

-

HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

-

Reagents:

-

N-cyclohexyl-4-hydroxybenzamide reference standard.

-

HPLC-grade acetonitrile (ACN).

-

HPLC-grade methanol (MeOH).

-

HPLC-grade water.

-

Formic acid or Orthophosphoric acid.

-

-

Software: Chromatographic data acquisition and processing software.

Method Development Strategy

The development process is a systematic workflow designed to achieve a separation that is both efficient and robust. It begins with initial screening based on the analyte's properties and proceeds to fine-tuning of critical parameters.

Initial Parameter Selection (The "Why")

-

Stationary Phase: A C18 column was chosen as the primary workhorse for RP-HPLC due to its strong hydrophobic retention capabilities, which are well-suited for the cyclohexyl moiety of the analyte.[11]

-

Mobile Phase: A mixture of water and an organic solvent is the standard for RP-HPLC.[12] Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, which can lead to better efficiency and lower baseline noise at low wavelengths.[7] An initial isocratic composition of 50:50 Acetonitrile:Water was selected as a starting point.

-

Mobile Phase pH: To suppress the ionization of the phenolic hydroxyl group and ensure a single, stable analyte form, the aqueous component of the mobile phase was acidified with 0.1% formic acid. This maintains a pH of approximately 2.7-3.5, well below the analyte's pKa, thereby preventing peak tailing and improving reproducibility.[6]

-

Detection Wavelength: Based on the benzamide chromophore, an initial detection wavelength of 254 nm was chosen, as it provides a good balance of sensitivity and selectivity for many aromatic compounds.[8] A PDA detector scan should be run on a standard solution to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

-

Flow Rate & Temperature: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column was selected to balance analysis time and system pressure. The column temperature was set to 30°C to ensure stable retention times and reduce viscosity.[8]

Method Optimization Workflow

If the initial conditions do not provide adequate separation (e.g., poor peak shape, insufficient retention, or co-elution with impurities), a logical optimization strategy is required. The goal is to achieve a symmetric peak (tailing factor < 1.5) with a reasonable retention time (k' between 2 and 10).

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. N-(4-hydroxycyclohexyl)benzamide | C13H17NO2 | CID 10955049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 4. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. rjptonline.org [rjptonline.org]

- 7. welch-us.com [welch-us.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 11. quora.com [quora.com]

- 12. elementlabsolutions.com [elementlabsolutions.com]

Application Notes and Protocols for the Preparation of N-cyclohexyl-4-hydroxybenzamide Stock Solutions for Bioassays

Introduction: The Criticality of Accurate Stock Solution Preparation

N-cyclohexyl-4-hydroxybenzamide is a benzamide derivative with potential applications in various biological assays. As with any compound intended for in vitro or in vivo studies, the accuracy and reproducibility of experimental results are fundamentally dependent on the correct preparation of stock solutions. This is particularly crucial for compounds like N-cyclohexyl-4-hydroxybenzamide, which, based on the characteristics of its structural analogs, is predicted to have low aqueous solubility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of N-cyclohexyl-4-hydroxybenzamide to ensure the integrity and reliability of subsequent bioassays. The protocols outlined herein are designed to be self-validating, emphasizing the rationale behind each step to empower the researcher with the knowledge to adapt and troubleshoot as needed.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of N-cyclohexyl-4-hydroxybenzamide is the foundation for developing a robust stock solution protocol. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs.

2.1. Chemical Structure and Molecular Weight

The chemical structure of N-cyclohexyl-4-hydroxybenzamide consists of a cyclohexyl group attached to the nitrogen of a 4-hydroxybenzamide moiety.

-

Molecular Formula: C₁₃H₁₇NO₂

-

Molecular Weight: 219.28 g/mol [1]

Accurate molecular weight is essential for calculating the precise amount of compound needed to achieve a desired molar concentration.

2.2. Solubility Profile

Based on the solubility data of analogous compounds, N-cyclohexyl-4-hydroxybenzamide is expected to exhibit poor solubility in aqueous solutions and good solubility in polar aprotic organic solvents.

| Compound | Solvent | Solubility | Reference |

| 4-Hydroxybenzamide | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [2] |

| 4-Hydroxybenzamide | Ethanol | Soluble | [2] |

| 4-Hydroxybenzamide | Water | Low/Sparingly Soluble | [2] |

| N-Cyclohexylbenzamide | Ethanol | Soluble | [3] |

| N-Cyclohexylbenzamide | Acetone | Soluble | [3] |

| N-Cyclohexylbenzamide | Water | Low Solubility | [3] |

2.3. Rationale for Solvent Selection

Given the predicted solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of N-cyclohexyl-4-hydroxybenzamide. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.

Ethanol may serve as a suitable alternative, although its ability to dissolve the compound to a very high concentration might be lower than that of DMSO.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of N-cyclohexyl-4-hydroxybenzamide stock and working solutions.

3.1. Workflow for Stock Solution Preparation

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the determined solubility limit.

Materials:

-

N-cyclohexyl-4-hydroxybenzamide (solid)

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Sterile, amber glass vial or a clear vial wrapped in foil

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Sonicator bath (optional)

-

Water bath set to 37°C (optional)

Procedure:

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 0.001 L * 219.28 g/mol = 0.0021928 g = 2.19 mg

-

-

-

Weigh the compound:

-

Using a calibrated analytical balance, carefully weigh out 2.19 mg of N-cyclohexyl-4-hydroxybenzamide and transfer it to a sterile amber glass vial.

-

-

Add DMSO:

-

Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.

-

-

Dissolution:

-

Cap the vial tightly and vortex for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

-

-

Assisted Dissolution (if necessary):

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Prolonged heating may degrade the compound.

-

-

Final Verification:

-

Once the solution is clear with no visible particulates, it is ready for aliquoting and storage.

-

3.3. Protocol for Preparing Working Solutions and Serial Dilutions

To minimize the final concentration of DMSO in the bioassay (typically ≤ 0.5%), serial dilutions should be performed in 100% DMSO before the final dilution into the aqueous assay medium.

Procedure:

-

Thaw the stock solution:

-

Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

-

-

Prepare serial dilutions in DMSO:

-

Label a series of sterile microcentrifuge tubes for the desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

-

To create a 1:10 dilution series:

-

Add 90 µL of 100% DMSO to each labeled tube.

-

Transfer 10 µL of the 10 mM stock solution to the "1 mM" tube, cap, and vortex thoroughly.

-

Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube to the "100 µM" tube, cap, and vortex.

-

Continue this process until the desired range of concentrations is achieved.

-

-

-

Prepare the final working solution:

-

Directly before use in the bioassay, dilute the DMSO-based working solutions into the final assay medium to achieve the desired test concentrations. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of the assay medium.

-

Stability and Storage Recommendations

Proper storage is paramount to maintaining the integrity of N-cyclohexyl-4-hydroxybenzamide stock solutions.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, the high-concentration stock solution should be aliquoted into single-use volumes in sterile, tightly sealed tubes.

-